

physical and chemical properties of 2-Bromoethyl chloroformate

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Compound of Interest

Compound Name: *2-Bromoethyl chloroformate*

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An In-Depth Technical Guide to **2-Bromoethyl Chloroformate**: Properties, Reactivity, and Applications

Foreword: A Molecule of Duality

In the landscape of synthetic chemistry and drug development, few reagents present the dual utility of **2-Bromoethyl chloroformate** (CAS No. 4801-27-8). At first glance, it is a classical chloroformate, a versatile electrophile for the derivatization and protection of nucleophiles. Yet, beneath this functional group lies a latent therapeutic potential; it is a prodrug, designed to release a cytotoxic payload. This guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of this molecule, moving beyond catalog data to explore its chemical behavior, practical applications, and the mechanistic rationale that underpins its use. We will dissect its properties not as static data points, but as critical parameters that dictate its handling, reactivity, and ultimate function in both the reaction flask and biological systems.

Core Physicochemical & Spectroscopic Profile

A molecule's identity is defined by its physical and spectral properties. These are not mere benchmarks but crucial data for predicting behavior in solvent, confirming identity post-reaction, and ensuring safe handling.

Physical and Chemical Identity

The fundamental properties of **2-Bromoethyl chloroformate** are summarized in the table below. Its high density is notable, as is its reactivity with water, which necessitates handling under anhydrous conditions.

Property	Value	Source(s)
IUPAC Name	2-bromoethyl carbonochloridate	[1]
CAS Number	4801-27-8	[1]
Molecular Formula	C ₃ H ₄ BrClO ₂	[2]
Molecular Weight	187.42 g/mol	[2]
Appearance	Clear yellow liquid	[1]
Density	1.749 g/mL at 25 °C	[1]
Boiling Point	67-68 °C at 11 mmHg	[1]
Refractive Index (n ²⁰ /D)	1.478	[1]
Flash Point	62 °C (143 °F)	[1]
Solubility	Reacts with water. Soluble in common organic solvents like benzene, toluene, ketones, and ethers. Quantitative data is not readily available.	[3]
Synonyms	(2-Bromoethoxy)carbonyl chloride, β-Bromoethyl chloroformate, 2-Bromoethyl chlorocarbonate	[1]

Spectroscopic Signature

Confirming the structure and purity of **2-Bromoethyl chloroformate** is paramount. While a dedicated, fully assigned spectrum for **2-Bromoethyl chloroformate** is not available in public spectral databases, we can deduce its expected signature from its chloro-analogue and established spectroscopic principles.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton and carbon environments in **2-Bromoethyl chloroformate** are distinct, giving rise to a predictable NMR spectrum. The two methylene groups (-CH₂-) form an A₂B₂ system, appearing as two triplets.

- **¹H NMR Estimation:** Based on Shoolery's rule for substituted ethanes, we can estimate the chemical shifts. The base shift for an ethyl group is ~1.2 ppm (CH₃) and ~3.4 ppm (CH₂-O). The bromine and chloroformate groups will deshield the adjacent protons.
 - -CH₂-Br: The protons on the carbon adjacent to the bromine are expected to be further downfield. Estimated shift: ~3.6 ppm (triplet).
 - -CH₂-O-: The protons on the carbon adjacent to the ester oxygen are highly deshielded by the electronegative oxygen and the carbonyl group. Estimated shift: ~4.6 ppm (triplet).
 - Comparative Insight: The known ¹H NMR signals for the analogous 2-chloroethyl chloroformate are δ 4.55 ppm and δ 3.76 ppm.^[4] Since bromine is less electronegative but more polarizable than chlorine, the shifts for the bromo-compound are expected to be very similar, with the -CH₂-Br signal potentially slightly upfield compared to its chloro counterpart.
- **¹³C NMR Estimation:**
 - -CH₂-Br: Expected shift around ~30-35 ppm.
 - -CH₂-O-: Expected shift around ~65-70 ppm.
 - C=O: The carbonyl carbon of a chloroformate typically appears around ~150 ppm.

1.2.2. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the highly polar carbonyl group.

- **C=O Stretch:** A strong, sharp absorption band characteristic of the chloroformate group is expected around 1775-1780 cm⁻¹. This is a key diagnostic peak.
- **C-O Stretch:** A strong band is expected in the 1150-1200 cm⁻¹ region.

- C-Br Stretch: A medium to strong absorption is expected in the fingerprint region, typically around 500-600 cm^{-1} .
- C-H Stretch: Aliphatic C-H stretching will be observed just below 3000 cm^{-1} (typically 2850-2960 cm^{-1}).^[5]

Chemical Reactivity and Synthetic Utility

The utility of **2-Bromoethyl chloroformate** stems from two distinct reactive centers: the highly electrophilic chloroformate group and the alkyl bromide.

The Chloroformate: A Gateway to Carbamates

As a derivative of an acyl chloride, the chloroformate moiety is an excellent electrophile.^[4] It reacts readily with nucleophiles, most notably primary and secondary amines, to form stable carbamate linkages. This reaction is fundamental to its use as a protecting group in complex syntheses, such as peptide synthesis.

The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the expulsion of a chloride ion. A non-nucleophilic base (e.g., triethylamine, pyridine) is typically required to scavenge the HCl byproduct.

Caption: General reaction of **2-Bromoethyl chloroformate** with a secondary amine.

Application as an Amine Protecting Group

The formation of a (2-Bromoethoxy)carbonyl group, which we can term "Broc," serves as an effective method for protecting amines. Protecting groups are essential in multi-step synthesis to prevent a reactive functional group (like an amine) from interfering with reactions elsewhere in the molecule.^{[2][6]} The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal.

The Broc group is analogous to more common carbamate protecting groups like Boc (tert-butoxycarbonyl) and Cbz (benzyloxycarbonyl). It is stable to a range of conditions but can be removed when desired.

Experimental Protocol: General Procedure for Amine Protection

This protocol is a self-validating system; successful protection can be easily monitored by TLC (disappearance of the starting amine and appearance of a less polar product) and confirmed by NMR spectroscopy.

- Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve the amine substrate (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1-0.5 M).
- Cooling: Cool the solution to 0 °C in an ice-water bath. This is critical to control the exothermicity of the reaction and minimize side products.
- Addition: Add **2-Bromoethyl chloroformate** (1.1 eq.), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution over 15-30 minutes.
- Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
- Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

Deprotection of the Broc Group

While no unique deprotection mechanism is named for the Broe group, it functions as a standard carbamate. Deprotection can be achieved via acidic hydrolysis, analogous to the removal of a Boc group.^{[7][8][9]}

Caption: Plausible deprotection mechanism of a Broc-protected amine via acidolysis.

Prodrug Functionality and Antitumor Activity

Beyond its role in synthetic chemistry, **2-Bromoethyl chloroformate** has been investigated as a potent antitumor compound.[2] It functions as a prodrug, a pharmacologically inactive compound that is converted into an active drug within the body.

Bioactivation via Hydrolysis

In the physiological environment, **2-Bromoethyl chloroformate** is designed to undergo hydrolysis, releasing its active metabolite, 2-bromoethanol.

Caption: In vivo hydrolysis of **2-Bromoethyl chloroformate** to its active form.

Mechanism of Action: DNA Alkylation

The cytotoxicity of the active metabolite, 2-bromoethanol, is attributed to its function as a DNA alkylating agent.[5][10][11] Alkylating agents are a class of anticancer drugs that covalently attach alkyl groups to DNA, disrupting its structure and function.

- Target: The primary sites of alkylation on DNA are the nucleophilic nitrogen atoms on the purine bases, particularly the N7 position of guanine.[12]
- Reaction: The 2-bromoethanol molecule, likely after in vivo activation, acts as an electrophile. The N7 of guanine attacks the carbon bearing the bromine atom in an $S_{n}2$ reaction, displacing the bromide ion and forming a covalent bond.
- Consequence: This DNA adduct formation leads to several cytotoxic outcomes:
 - DNA Damage: The alkylated base can be misread during replication, leading to mutations (e.g., G-C to A-T transitions).
 - Strand Breaks: The DNA repair machinery may attempt to remove the damaged base, potentially causing single- or double-strand breaks.
 - Inhibition of Replication: The presence of adducts can stall the DNA polymerase enzyme, halting DNA replication and, consequently, cell division.[2]

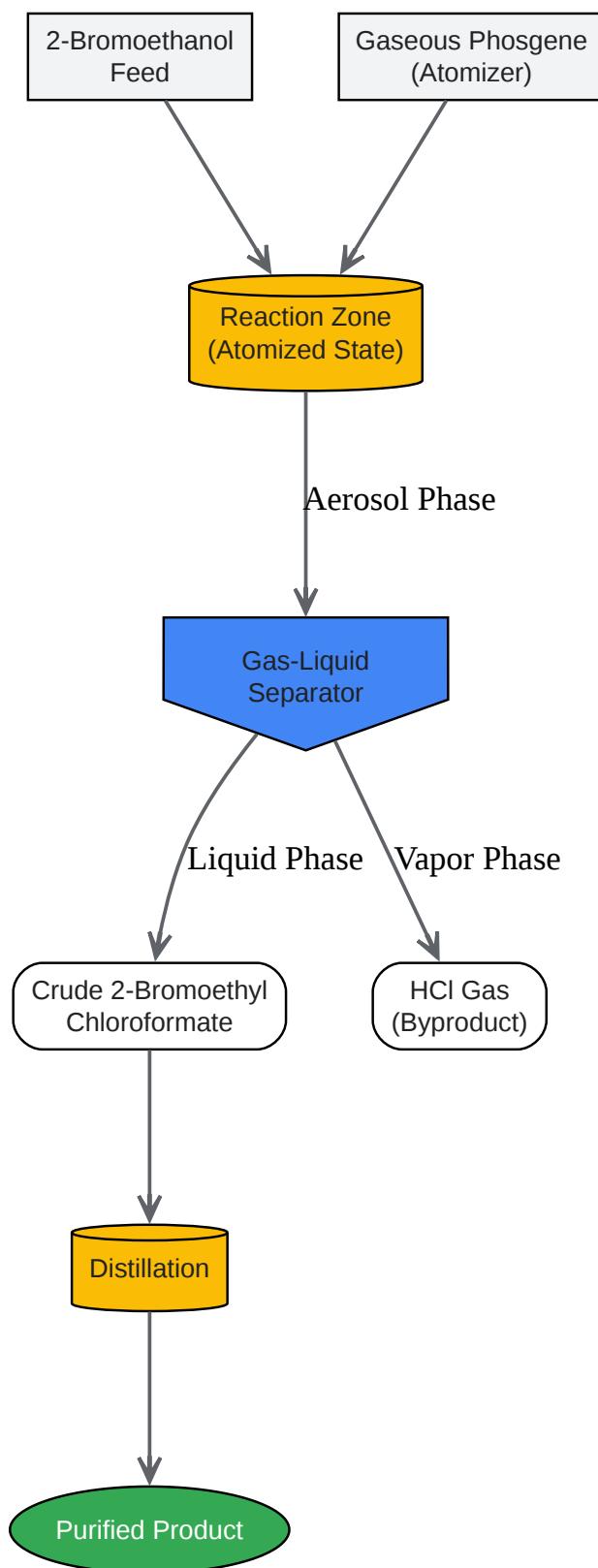
This mechanism preferentially affects rapidly dividing cells, such as cancer cells, which rely on continuous DNA replication for their proliferation.

Synthesis and Handling

Laboratory & Industrial Synthesis

The synthesis of haloethyl chloroformates is well-established. A common industrial method involves the reaction of the corresponding halo-alcohol with gaseous phosgene. This is a hazardous reaction that must be performed with extreme caution in a specialized apparatus.

Conceptual Workflow (Based on U.S. Patent 3,966,786 A)

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Caption: Industrial synthesis workflow for haloethyl chloroformates.

The key insight from this process is the use of phosgene to both react with and atomize the alcohol feed, creating a high-surface-area aerosol that facilitates a rapid and high-yield reaction.

Safety and Handling

2-Bromoethyl chloroformate is a hazardous chemical that demands strict safety protocols.

- Hazard Classification: It is classified as causing severe skin burns and eye damage (GHS Hazard H314).[1] It is corrosive and a lachrymator.
- Handling:
 - Always handle in a well-ventilated chemical fume hood.
 - Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.
 - Avoid contact with skin, eyes, and clothing.
 - Keep away from water and moisture, as it reacts to produce corrosive HCl gas.
 - Use spark-proof tools and avoid sources of ignition.[1]
- Storage:
 - Store in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon).
 - Keep in a cool, dry, well-ventilated area away from incompatible substances such as bases, strong oxidizing agents, and alcohols.
 - Refrigerated storage (2-8 °C) is recommended to maintain stability.[1]

Conclusion

2-Bromoethyl chloroformate is more than a simple reagent; it is a molecule with a designed dual purpose. As a synthetic tool, it provides a reliable means of forming carbamates for the protection of amines, leveraging well-understood reactivity patterns. As a prodrug, it

demonstrates a clever application of bio-activation, where simple hydrolysis unmasks a potent DNA alkylating agent. For the researcher, a thorough understanding of its physical properties is essential for safe handling, its spectroscopic signature is key to reaction monitoring, and a deep appreciation for its dual reactivity is critical to unlocking its full potential in both synthetic and medicinal chemistry applications.

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